molecular formula C18H26O5 B14574049 Benzyl 3-methoxybutyl hexanedioate CAS No. 61286-48-4

Benzyl 3-methoxybutyl hexanedioate

Cat. No.: B14574049
CAS No.: 61286-48-4
M. Wt: 322.4 g/mol
InChI Key: KDXSSUXGXYMIKV-UHFFFAOYSA-N
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Description

Benzyl 3-methoxybutyl hexanedioate is an organic compound that belongs to the ester family Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry This compound is characterized by its unique structure, which includes a benzyl group, a methoxybutyl chain, and a hexanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methoxybutyl hexanedioate typically involves esterification reactions. One common method is the reaction between benzyl alcohol and 3-methoxybutyl hexanedioic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-methoxybutyl hexanedioate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester functional group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, 3-methoxybutanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-methoxybutyl hexanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of Benzyl 3-methoxybutyl hexanedioate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.

Comparison with Similar Compounds

    Benzyl acetate: Similar ester structure but with an acetate group instead of hexanedioate.

    Benzyl benzoate: Contains a benzoate group, commonly used in the fragrance industry.

    Methyl 3-methoxybutyl hexanedioate: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness: Benzyl 3-methoxybutyl hexanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its benzyl group provides aromatic stability, while the methoxybutyl chain offers flexibility and reactivity. The hexanedioate moiety contributes to its ester characteristics, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

61286-48-4

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

IUPAC Name

6-O-benzyl 1-O-(3-methoxybutyl) hexanedioate

InChI

InChI=1S/C18H26O5/c1-15(21-2)12-13-22-17(19)10-6-7-11-18(20)23-14-16-8-4-3-5-9-16/h3-5,8-9,15H,6-7,10-14H2,1-2H3

InChI Key

KDXSSUXGXYMIKV-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CCCCC(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

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